molecular formula C18H23ClN4O4 B569679 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate CAS No. 1586753-74-3

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate

Cat. No.: B569679
CAS No.: 1586753-74-3
M. Wt: 394.856
InChI Key: OFDRYOINMWGKGA-UHFFFAOYSA-N
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Description

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic compound with the molecular formula C18H23ClN4O4 and a molecular weight of 394.85. It is known for its applications in neurology, particularly in the study of memory, learning, cognition, Parkinson’s disease, and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves multiple steps, starting with the preparation of the phthalazinone core, followed by the introduction of the piperidine ring and the ethylcarbamate group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, thereby affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in neurological research .

Properties

IUPAC Name

[1-(4-chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4/c1-4-20-18(24)27-11-5-7-23(8-6-11)17-13-10-15(26-3)14(25-2)9-12(13)16(19)21-22-17/h9-11H,4-8H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDRYOINMWGKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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